molecular formula C7H8N4O2 B15364928 (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

Cat. No.: B15364928
M. Wt: 180.16 g/mol
InChI Key: TXBOXHUJBZYRGA-UHFFFAOYSA-N
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Description

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a [1,2,5]oxadiazolo[3,4-b]pyridine core, a privileged scaffold in the design of bioactive molecules. Its structure, which includes an amino group and a methanol substituent, makes it a versatile intermediate for synthesizing more complex derivatives aimed at novel therapeutic targets. Compounds based on the [1,2,5]oxadiazolo[3,4-b]pyridine scaffold are of significant interest in the field of metabolic disease research. Structural analogs of this core have been extensively investigated as small-molecule mitochondrial uncouplers . These uncouplers work by dissipating the proton gradient across the mitochondrial inner membrane, which increases energy expenditure and reduces reactive oxygen species (ROS) production . This mechanism represents a promising therapeutic strategy for conditions such as obesity, nonalcoholic steatohepatitis (NASH), and type 2 diabetes . The specific substitutions on the core structure, such as the amino and hydroxymethyl groups in this compound, are critical for fine-tuning properties like potency, lipophilicity, and pharmacokinetics . Researchers can utilize this compound as a key synthetic precursor to develop new compounds within this promising class of bioactive molecules. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

(7-amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol

InChI

InChI=1S/C7H8N4O2/c1-3-4(2-12)5(8)6-7(9-3)11-13-10-6/h12H,2,8H2,1H3

InChI Key

TXBOXHUJBZYRGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NON=C2C(=C1CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). The reaction conditions often require heating under reflux and the use of specific catalysts to ensure the formation of the desired product[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....

Industrial Production Methods

In an industrial setting, continuous flow reactions are often employed to produce this compound[_{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- [1,2,5 ...](https://patents.google.com/patent/US20210363157A1/en). These methods allow for better control over reaction parameters, leading to higher yields and purity[{{{CITATION{{{1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 .... The continuous flow process involves combining reactants in a controlled manner, often under overpressure, to facilitate the formation of the oxadiazole ring[{{{CITATION{{{_1{Continuous process for manufacturing alkyl 7-amino-5-methyl- 1,2,5 ....

Chemical Reactions Analysis

Types of Reactions

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivative.

  • Reduction: : Reducing the oxo group to a hydroxyl group.

  • Substitution: : Replacing one of the hydrogen atoms with another functional group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of hydroxyl derivatives.

  • Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol” can be contextualized against related heterocyclic compounds. Below is a comparative analysis based on core structure, substituents, synthetic routes, and biological activity.

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Synthesis Route Biological Activity References
This compound Fused oxadiazolo-pyridine –CH₂OH (position 6), –NH₂ (position 7), –CH₃ (position 5) Palladium-catalyzed coupling (e.g., Sonogashira), TFA deprotection Inhibits MBOAT4/GOAT enzymes
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid –CN, –NH₂ (thiophene), –OH (pyrazole) Cyclocondensation of malononitrile with thiophene precursors Not explicitly reported; likely antimicrobial or kinase inhibition
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene –COOEt, –NH₂ (positions 2,4) Cyclocondensation of ethyl cyanoacetate Anticancer or antiviral (common for thiophenes)
3-Amino-4-azidocarbonylfurazan Furazan (oxidazole) –NH₂, –N₃ (position 3,4) Thermal decomposition of nitro-azido precursors Precursor for energetic materials
(Z)-1-(4-(2-(7-Amino-5-methyl-oxadiazolo-pyridin-6-yl)vinyl)piperidin-1-yl)-2-butoxyethan-1-one (25) Oxadiazolo-pyridine-piperidine Vinyl-piperidine, butoxyethyl ketone Hydrogenation of alkynyl intermediates, TFA deprotection Enhanced enzyme inhibition (e.g., GOAT) due to lipophilic groups

Structural Comparison

  • Core Heterocycles: The target compound’s fused oxadiazolo-pyridine core distinguishes it from pyrazole-thiophene hybrids (7a, 7b) and standalone furazan derivatives (e.g., 3-amino-4-azidocarbonylfurazan). The fused system enhances π-π stacking interactions in enzyme binding . Piperidine-linked analogs (e.g., compound 25) retain the oxadiazolo-pyridine core but incorporate extended hydrophobic side chains, improving membrane permeability .
  • – Cyanothiophene (7a) and azidocarbonylfurazan substituents introduce electrophilic sites for covalent binding or explosive properties, respectively .

Functional Comparison

  • Enzyme Inhibition :
    – The target compound and its piperidine derivatives (e.g., 25) exhibit submicromolar potency against MBOAT4/GOAT, attributed to the oxadiazolo-pyridine core’s planar geometry and hydrogen-bonding capability .
    – Thiophene derivatives (7a, 7b) are less studied for enzyme inhibition but may target kinases or proteases due to their electron-deficient cores .

  • Stability and Bioavailability: – The discontinued status of the methanol derivative implies instability under physiological conditions, whereas carboxylate esters (e.g., ethyl derivatives) or ketones (25) show improved shelf life and bioavailability .

Q & A

Q. How to analyze trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-HRMS : Identify impurities at ppm levels using high-resolution mass spectrometry.
  • Stability-Indicating Methods : Develop HPLC gradients that separate degradation products from the parent compound .

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